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Compound of Interest

Compound Name: PF-05180999

Cat. No.: B609955 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro characterization of PF-
05180999, a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). The

methodologies outlined below are designed to assess the compound's enzymatic inhibition,

neuroprotective effects in a cell-based model of stress, and its impact on downstream signaling

pathways.

Introduction
PF-05180999 is a selective, brain-penetrant inhibitor of PDE2A, an enzyme that hydrolyzes

both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

[1][2] By inhibiting PDE2A, PF-05180999 increases intracellular levels of these second

messengers, which are crucial for a variety of cellular processes, including neuronal survival

and plasticity.[3] This compound has been investigated for its therapeutic potential in

neurological and psychiatric disorders.[1] The following protocols describe key in vitro

experiments to evaluate the pharmacological profile of PF-05180999.
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Parameter Value Species/System Reference

IC50 1.0 - 1.6 nM Human PDE2A [3][4]

Ki 4.2 nM Rat PDE2A [4]

Ki 8.4 nM Dog PDE2A [4]

Ki 5.5 nM Monkey PDE2A [4]

Selectivity
>2000-fold vs.

PDE10A
Human [2][3]

Signaling Pathway
The mechanism of action of PF-05180999 involves the inhibition of PDE2A, leading to an

accumulation of intracellular cAMP and cGMP. This activates downstream signaling cascades,

including the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP) and cAMP

response element-binding protein (CREB), ultimately leading to the increased expression of

Brain-Derived Neurotrophic Factor (BDNF) and promoting cell survival.
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Caption: Signaling pathway of PF-05180999.
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Experimental Protocols
In Vitro PDE2A Enzyme Inhibition Assay (Fluorescence
Polarization)
This protocol describes a method to determine the IC50 value of PF-05180999 against

recombinant human PDE2A using a fluorescence polarization (FP) assay.[3]

Materials:

Recombinant human PDE2A enzyme

Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)

Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)

PF-05180999

DMSO

384-well, low-volume, black plates

Fluorescence polarization plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of PF-05180999 in DMSO. A typical starting

concentration is 10 mM. Further dilute the compound in Assay Buffer to achieve the desired

final concentrations. The final DMSO concentration in the assay should be ≤1%.

Assay Reaction:

Add 5 µL of diluted PF-05180999 or vehicle (Assay Buffer with DMSO) to the wells of the

384-well plate.

Add 10 µL of diluted PDE2A enzyme solution to each well.

Initiate the reaction by adding 5 µL of the fluorescently labeled cGMP substrate solution.
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Include controls:

No enzyme control: 10 µL of Assay Buffer instead of the enzyme solution.

100% activity control: 5 µL of vehicle instead of the test compound.

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Detection: Measure the fluorescence polarization using a plate reader with appropriate

excitation and emission filters for the fluorophore used.

Data Analysis: Calculate the percent inhibition for each concentration of PF-05180999 and

determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Caption: Workflow for the PDE2A Fluorescence Polarization Assay.
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Neuroprotection Assay in HT-22 Cells
This protocol details a cell-based assay to evaluate the neuroprotective effects of PF-05180999
against corticosterone-induced cell stress in the murine hippocampal cell line, HT-22.[5][6][7]

Materials:

HT-22 cells

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

PF-05180999

Corticosterone

DMSO

96-well cell culture plates

Cell Viability Assay Reagent (e.g., CCK-8, MTT)

Plate reader

Procedure:

Cell Culture: Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Cell Seeding: Seed HT-22 cells in a 96-well plate at a density of 1 x 104 cells/well and allow

them to adhere overnight.

Compound Treatment:

Prepare dilutions of PF-05180999 in cell culture medium.
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Pre-treat the cells with various concentrations of PF-05180999 for 1 hour.

Induction of Cell Stress: Add corticosterone to the wells to a final concentration of 100 µM to

induce cell stress.[8]

Incubation: Incubate the plates for 24 hours.

Cell Viability Assessment:

Add the cell viability reagent (e.g., 10 µL of CCK-8 solution) to each well.

Incubate for 1-4 hours at 37°C.

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

and plot the concentration-response curve for PF-05180999.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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